2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
The compound “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is a type of organic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with “3,4-Dimethoxyphenylacetic acid”, which is a compound with a structure containing a benzene ring conjugated to a propanoic acid2.
Synthesis Analysis
There is no direct synthesis process available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, a related compound, “3,4-dimethoxyphenylacetic acid”, has been used in the synthesis of papaverine hydrochloride3. The synthesis process involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride3.Molecular Structure Analysis
The molecular structure of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” has a linear formula of (CH3O)2C6H3CH2CO2H2.Chemical Reactions Analysis
There is no specific chemical reaction analysis available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, “3,4-Dimethoxyphenylacetic acid” is known to react with formaldehyde in the presence of acid to give an isochromanone4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” is a white to beige powder with a melting point of 96-98 °C2.Scientific Research Applications
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Synthesis of Isochromanone
- Field : Organic Chemistry
- Application Summary : 2-(3,4-Dimethoxyphenyl)acetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method of Application : The reaction involves the use of formaldehyde and an acid catalyst. The specific conditions such as temperature, pressure, and reaction time may vary depending on the specific experimental setup .
-
Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Medicinal Chemistry
- Application Summary : A derivative of 2-(3,4-Dimethoxyphenyl)acetic acid, specifically 3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Method of Application : The synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The result is the formation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
Safety And Hazards
The safety and hazards of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “4-(3,4-Dimethoxyphenyl)butyric acid” is known to cause serious eye irritation6.
Future Directions
There is no specific future direction available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, the related compound “3,4-Dimethoxyphenylacetic acid” and other similar compounds continue to be of interest in the field of organic chemistry7.
Please note that while this analysis provides a comprehensive overview based on the available information, the specific details for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” may vary. Further research and studies would be needed to provide more accurate and specific information about this compound.
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTETWGOVNGTOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid |
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